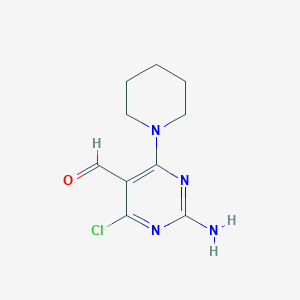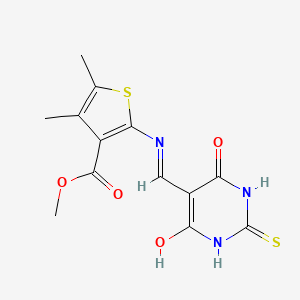![molecular formula C20H25N3O5S2 B2962475 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide CAS No. 923179-21-9](/img/structure/B2962475.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a modified Strecker synthesis was used to produce a compound with a similar structure . This involved the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques. For example, the structure of a related compound was determined to be monoclinic, with molecules interacting via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .Aplicaciones Científicas De Investigación
Anticancer Agents : Derivatives of the tetrahydroisoquinoline moiety, including N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide, have been studied as potential anticancer agents. These compounds have displayed potent cytotoxicity in various breast cancer cell lines, indicating their potential as novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Thymidylate Synthase Inhibitors : Compounds with a similar structure have been synthesized as thymidylate synthase inhibitors, showing potential as antitumor agents. Their activity against L1210 cells in culture has been evaluated, with some derivatives demonstrating enhanced potency and aqueous solubility compared to other antifolate drugs (Marsham et al., 1989).
Selective Inhibitors in Cancer Therapy : Research has identified certain derivatives as highly potent and selective inhibitors of specific enzymes like aldo-keto reductase AKR1C3, which is a target of interest in breast and prostate cancer. These compounds have shown good cellular potency and are significant in the development of targeted cancer therapies (Jamieson et al., 2012).
Vasodilatory Activity : N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, related to the compound , have been synthesized and shown to possess vasodilatory action, potentially useful in cardiovascular drug development (Morikawa, Sone, & Asano, 1989).
Synthesis of Bioactive Molecules : There has been research into the synthesis of various bioactive molecules, including fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which indicates the versatility of these compounds in the development of pharmacologically active agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Potential in Psychotropic Activity : Some derivatives have been found to possess psychotropic activity, anti-inflammatory effects, and selective cytotoxic effects concerning tumor cell lines, highlighting their potential in the development of new treatments for various neurological and inflammatory conditions (Zablotskaya et al., 2013).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential medicinal applications, given the interest in related compounds for their inhibitory activity against PRMT5 . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-22(2)30(27,28)19-9-7-17(8-10-19)20(24)21-12-14-29(25,26)23-13-11-16-5-3-4-6-18(16)15-23/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIZUOZLQKSORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2962392.png)
![Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2962395.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2962399.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)


![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)


![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![(3,4-Dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962415.png)